Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.
A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).
2,2-Diaminoheptanedioic acid
CAS No.: 2577-62-0
VCID: VC21539137
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,2-Diaminoheptanedioic acid, also known as 2,6-diaminoheptanedioic acid or diaminopimelic acid (DAP), is an organic compound with the molecular formula C7H14N2O4. It is a derivative of lysine and plays a crucial role in the biosynthesis of bacterial cell walls, particularly in the formation of peptidoglycan, a key component of bacterial cell walls . Synthesis MethodsThe synthesis of 2,2-diaminoheptanedioic acid typically involves the hydrogenation of cyanide derivatives. One common method is the hydrogenation of 2,6-dicyanoheptanoic acid, which yields this compound under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, under a hydrogen atmosphere at elevated temperatures and pressures. Industrial production often involves microbial fermentation of specific bacterial strains engineered to produce the compound through their metabolic pathways. The fermentation process is optimized for yield and purity, and the product is subsequently extracted and purified using techniques such as crystallization and chromatography. Biological Role and Mechanism of Action2,2-Diaminoheptanedioic acid is crucial for bacterial cell wall synthesis. It is incorporated into peptidoglycan through the action of enzymes like UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase in Escherichia coli and meso-diaminopimelate D-dehydrogenase in Corynebacterium glutamicum. The incorporation of this compound into the bacterial cell wall results in the formation of a stable cell wall structure essential for bacterial survival and growth. Research ApplicationsThis compound has a wide range of applications in scientific research:
Comparison with Similar Compounds |
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CAS No. | 2577-62-0 |
Product Name | 2,2-Diaminoheptanedioic acid |
Molecular Formula | C7H14N2O4 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 2,6-diaminoheptanedioic acid |
Standard InChI | InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
Standard InChIKey | GMKMEZVLHJARHF-UHFFFAOYSA-N |
SMILES | C(CCC(C(=O)O)(N)N)CC(=O)O |
Canonical SMILES | C(CC(C(=O)O)N)CC(C(=O)O)N |
Physical Description | Powder; [Alfa Aesar MSDS] |
Synonyms | 2,2-diaminoheptanedioicacid;2577-62-0;2,2-diaminopimelicacid;SCHEMBL29290;2,2-bis(azanyl)heptanedioicacid;AM004314;LP082588;A818009 |
PubChem Compound | 865 |
Last Modified | Apr 15 2024 |
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